(2S)-2-amino(1,2-13C2)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino(1,2-13C2)pentanedioic acid is a compound that features isotopic labeling with carbon-13 at the 1 and 2 positions. This isotopic labeling is often used in scientific research to trace and study metabolic pathways, reaction mechanisms, and molecular interactions. The compound is a derivative of glutamic acid, an important amino acid in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)pentanedioic acid typically involves the incorporation of carbon-13 isotopes into the glutamic acid molecule. One common method is through the use of labeled precursors such as [1,2-13C2]bromoacetic acid. The synthetic route may involve the Witting reaction, where 1-hydroxy-4-keto-α-ionone reacts with carbomethoxymethylenetriphenylphosphorane prepared from [1,2-13C2]bromoacetic acid, followed by saponification of the product .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the isotopic labeling is consistent and reliable for research applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(1,2-13C2)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-amino(1,2-13C2)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-amino(1,2-13C2)pentanedioic acid exerts its effects is primarily through its role as a tracer in metabolic studies. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Palmitic acid-1,2-13C2: Another isotopically labeled compound used in metabolic studies.
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: Used in environmental testing and research.
D-glucose-1,2-13C2: Commonly used in studies of carbohydrate metabolism.
Uniqueness
(2S)-2-amino(1,2-13C2)pentanedioic acid is unique due to its specific labeling of the glutamic acid molecule, making it particularly useful in studies related to amino acid metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing set it apart from other isotopically labeled compounds.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(2S)-2-amino(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI Key |
WHUUTDBJXJRKMK-JAWTVSONSA-N |
Isomeric SMILES |
C(CC(=O)O)[13C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.